molecular formula C16H19BrO B123311 2-(1-Adamantyl)-4-bromophenol CAS No. 104224-68-2

2-(1-Adamantyl)-4-bromophenol

Cat. No. B123311
M. Wt: 307.22 g/mol
InChI Key: NYJXKHIVLGWPCF-UHFFFAOYSA-N
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Patent
US05015758

Procedure details

In a 100 ml three-necked flask, and under a nitrogen environment, is placed 1 g of 1-acetoxyadamantane and 10 ml of n-heptane. After total dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop while keeping the temperature at 20° C., then 0.886 g of 4bromophenol is poured in slowly. After leaving 24 hours in vigorous agitation, 20 ml of denatured ethanol are added while maintaining the temperature at 20° C. Next, the solvent is evaporated to dryness under reduced pressure and a whitish raw product is obtained. The product is redissolved in water at approximately 60° C., it is washed to pH 6 and dried in a vacuum oven for 24 hours at 25° C. One collected 1.24 g of expected raw product (Melting point: 140°-141° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.886 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.CCCCCCC.S(=O)(=O)(O)O.[Br:27][C:28]1[CH:33]=[CH:32][C:31]([OH:34])=[CH:30][CH:29]=1>C(O)C>[C:5]12([C:32]3[CH:33]=[C:28]([Br:27])[CH:29]=[CH:30][C:31]=3[OH:34])[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:8][CH:7]([CH2:13]3)[CH2:6]1)[CH2:14]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0.886 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml three-necked flask, and under a nitrogen environment, is placed
ADDITION
Type
ADDITION
Details
is added drop by drop
CUSTOM
Type
CUSTOM
Details
at 20° C.
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
Next, the solvent is evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.